molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B231509
CAS RN: 15865-96-0
M. Wt: 262.33 g/mol
InChI Key: VQXNEYSGMWEITA-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a significant class of organic medicinal compounds . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .


Synthesis Analysis

The synthesis of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves the use of 2-Aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its molecular structure .


Chemical Reactions Analysis

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its role in preventing the corrosion of AA6061 alloy in 0.05 M HCl solution . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature . Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its physical and chemical properties .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate, focusing on unique applications:

Corrosion Inhibition

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition properties. It has been shown to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution. The efficiency of this compound as a corrosion inhibitor was examined using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures ranging from 303–323 K .

Medicinal Chemistry

This compound is part of the 2-aminothiazoles class, which are significant organic medicinal compounds used as starting material for synthesizing a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Future Directions

The future directions for the study of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate could involve further exploration of its therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Additionally, its role as a corrosion inhibitor could be further studied to optimize its efficiency and understand its mechanism of action in more detail .

properties

IUPAC Name

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNEYSGMWEITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355588
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15865-96-0
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of phenylthiourea (5.04 g, 33.1 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (4.8 mL, 34.8 mmol) in ethanol (50 mL) was refluxed for 19 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (8.18 g): MS: (+) m/z 263.0 (M+1).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 70 ml of ethanol, 10.7 g (70 mmol) of phenylthiourea and 11.6 g (70 mmol) of ethyl 2-chloro-3-oxobutanate were dissolved, followed by heating under refluxing for 8 hours. The reaction liquid was concentrated and dissolved in ethyl acetate and the organic layer was washed with an aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. Solid obtained was washed with diisopropyl ether to obtain 16.8 g (yield: 91%) of ethyl 4-methyl-2-(N-phenylamino)thiazole-5-carboxylate. (2) To 50 ml of ethanol, 12.8 g (49 mmol) of ethyl-4-methyl-2-(N-phenylamino)thiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution, and stirring at 80° C. for 15 hours. The reaction liquid was poured into ice water, and acetic acid was added to make acidic. Crystal precipitated was filtered, washed with water and a mixed solvent of hexane/ethyl acetate and dried to obtain 5.50 g (yield: 48%) of 4-methyl-2-(N-phenylamino)thiazole-5-carboxylic acid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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